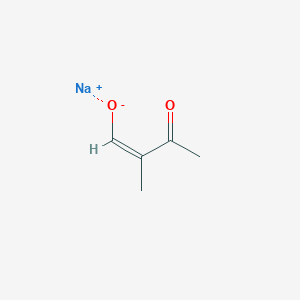
sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate is an organic compound with a sodium ion attached to a (Z)-2-methyl-3-oxobut-1-en-1-olate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate typically involves the reaction of sodium hydroxide with (Z)-2-methyl-3-oxobut-1-en-1-ol. The reaction is carried out in an aqueous medium at room temperature. The sodium hydroxide acts as a base, deprotonating the hydroxyl group of the (Z)-2-methyl-3-oxobut-1-en-1-ol, resulting in the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure maximum yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The sodium ion can be substituted with other cations in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like ammonium chloride (NH₄Cl) can be used to substitute the sodium ion.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding salts with different cations.
Scientific Research Applications
Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium acetate: Similar in structure but with different chemical properties and applications.
Sodium formate: Another sodium salt with distinct reactivity and uses.
Sodium propionate: Shares some chemical similarities but differs in its biological and industrial applications.
Uniqueness
Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in research and industry.
Properties
Molecular Formula |
C5H7NaO2 |
|---|---|
Molecular Weight |
122.10 g/mol |
IUPAC Name |
sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate |
InChI |
InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; |
InChI Key |
VZUJKSCAQOORQX-LNKPDPKZSA-M |
Isomeric SMILES |
C/C(=C/[O-])/C(=O)C.[Na+] |
Canonical SMILES |
CC(=C[O-])C(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















